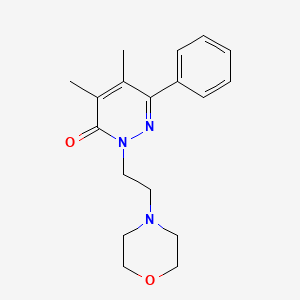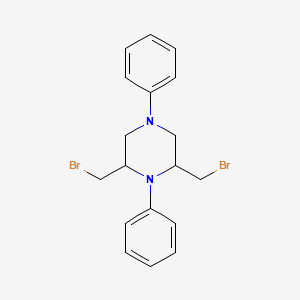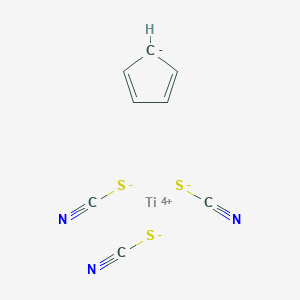
pi-Cyclopentadienyltri(thiocyanato)titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) is an organotitanium compound with the chemical formula C8H5N3S3Ti This compound is known for its unique structure, which includes a cyclopentadienyl ring and three thiocyanato ligands coordinated to a titanium(IV) center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pi-Cyclopentadienyltri(thiocyanato)titanium(IV) typically involves the reaction of cyclopentadienyl titanium(IV) chloride with thiocyanate salts. One common method is to react cyclopentadienyl titanium(IV) chloride with potassium thiocyanate in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for pi-Cyclopentadienyltri(thiocyanato)titanium(IV) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of thiocyanato ligands.
Substitution: The thiocyanato ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halide salts for substitution reactions. The reactions are typically carried out in solvents like THF or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce a variety of organotitanium compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) has several scientific research applications, including:
Wirkmechanismus
The mechanism by which pi-Cyclopentadienyltri(thiocyanato)titanium(IV) exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can bind to phosphate groups on nucleotides, potentially interfering with DNA replication and transcription processes. This binding is facilitated by the titanium(IV) center, which has a high affinity for phosphate groups . Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Another organotitanium compound with similar structural features but different ligands.
Titanocene dichloride: Known for its anticancer properties and similar coordination chemistry.
Titanium(IV) complexes with chiral diaminobis(phenolato) ligands: These compounds have been studied for their biological reactivity and potential medicinal applications.
Uniqueness
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) is unique due to its combination of cyclopentadienyl and thiocyanato ligands, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
33042-07-8 |
|---|---|
Molekularformel |
C8H5N3S3Ti |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;titanium(4+);trithiocyanate |
InChI |
InChI=1S/C5H5.3CHNS.Ti/c1-2-4-5-3-1;3*2-1-3;/h1-5H;3*3H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
BUELMYFKEUMONF-UHFFFAOYSA-K |
Kanonische SMILES |
[CH-]1C=CC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


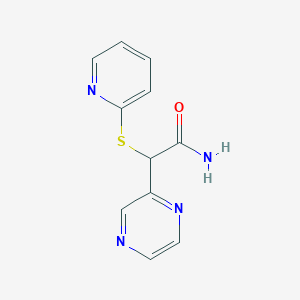
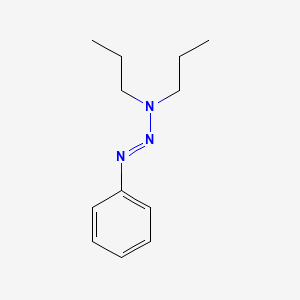

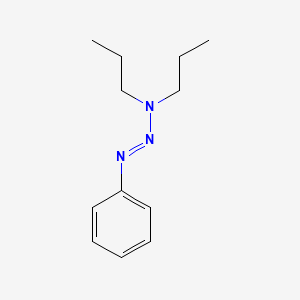
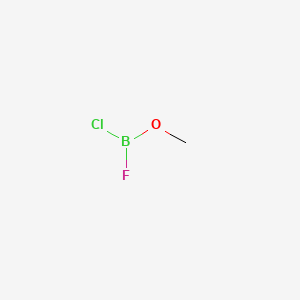


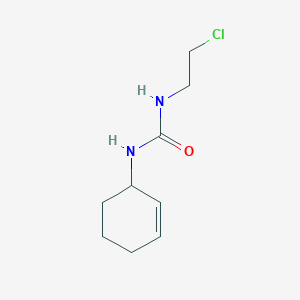

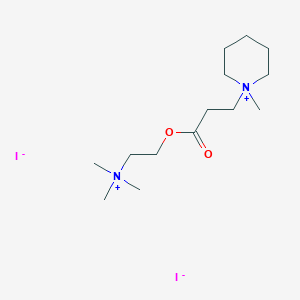
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
